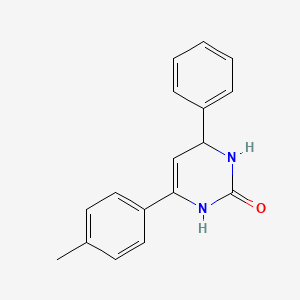
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea or thiourea. For this specific compound, the following reagents are used:
- 4-Methylbenzaldehyde
- Ethyl acetoacetate
- Urea
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or a Lewis acid like zinc chloride. The mixture is heated under reflux conditions for several hours to yield the desired dihydropyrimidinone.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors to enhance the efficiency and yield of the product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups.
Reduction: Reduction of the carbonyl group in the dihydropyrimidinone ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methylphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one exerts its effects is primarily through interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and modulation of receptor activity.
Comparison with Similar Compounds
- 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Chlorophenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 6-(4-Methoxyphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Comparison: 6-(4-Methylphenyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability compared to its analogs with different substituents.
Properties
CAS No. |
49593-56-8 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-(4-methylphenyl)-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H16N2O/c1-12-7-9-14(10-8-12)16-11-15(18-17(20)19-16)13-5-3-2-4-6-13/h2-11,15H,1H3,(H2,18,19,20) |
InChI Key |
ZLXKDCUTWFSTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


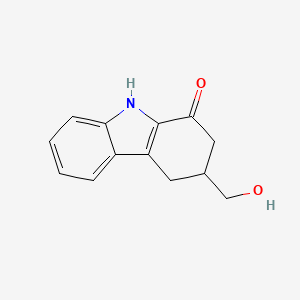
![1,8-Bis[(4-methoxyphenyl)sulfanyl]-9,10-dimethyl-9,10-dihydroanthracene-9,10-diol](/img/structure/B14660408.png)
![2,4-diphenyl-9H-pyrido[2,3-b]indole](/img/structure/B14660413.png)


![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]di(naphthalen-2(1H)-one)](/img/structure/B14660423.png)
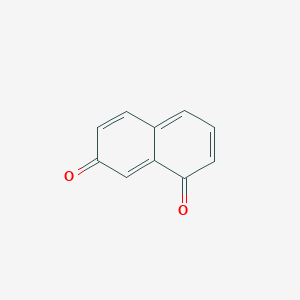

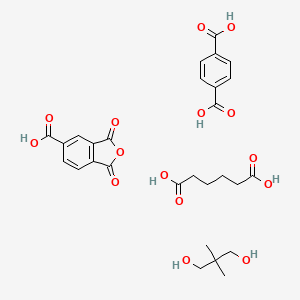
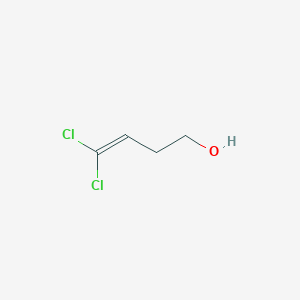
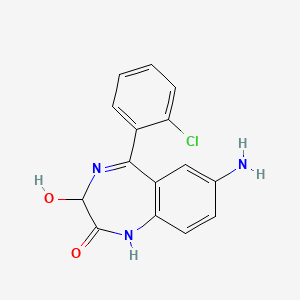
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)


